molecular formula C15H23NO3S B2360719 N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide CAS No. 1207018-36-7

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide

Cat. No.: B2360719
CAS No.: 1207018-36-7
M. Wt: 297.41
InChI Key: ZZLDFKKKKJPLAC-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position. The propane-1-sulfonamide moiety is linked via a methylene bridge to the oxane ring. This structural framework confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of ~381.47 g/mol. The compound's tetrahedral geometry at the oxane ring and the flexibility of the sulfonamide chain may influence its biological interactions and metabolic stability.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-2-12-20(17,18)16-13-15(8-10-19-11-9-15)14-6-4-3-5-7-14/h3-7,16H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLDFKKKKJPLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide, exhibit anticancer properties. Studies have demonstrated that modifications in the sulfonamide structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to this sulfonamide have shown promising results against breast, colon, and cervical cancers through apoptotic mechanisms and cell cycle arrest .

1.2 Antimicrobial Properties
Sulfonamides are historically recognized for their antibacterial properties. This compound could potentially be effective against bacterial infections due to its structural similarity to established antimicrobial agents. Research into related compounds has shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .

Biological Activities

2.1 Enzyme Inhibition
Sulfonamides often act as enzyme inhibitors, particularly targeting dihydropteroate synthase in bacterial pathways. This inhibition disrupts folate synthesis, which is crucial for bacterial growth. Investigations into the mechanism of action for this compound could reveal its effectiveness as a novel antibacterial agent .

2.2 Neuropharmacological Effects
Emerging studies have suggested that certain sulfonamide derivatives may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems by these compounds could lead to new treatment avenues .

Case Studies and Research Findings

StudyFocusFindings
Schifano et al., 2020Anticancer EvaluationDemonstrated cytotoxic activity in modified sulfonamide derivatives against human cancer cell lines (HCT-116, MCF-7) with promising apoptotic effects .
PubChem ResearchBiological Test ResultsCompounds similar to this compound show significant enzyme inhibition, impacting bacterial growth negatively .
Clinical TrialsNeuropharmacological ApplicationsInvestigated the potential use of sulfonamides in treating neurodegenerative diseases, showing modulation of key neurotransmitter pathways .

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Abrocitinib (PF-04965842)

Structure: N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide . Key Differences:

  • Core Structure : Abrocitinib features a cyclobutyl-pyrrolopyrimidine core, whereas the target compound has a phenyl-substituted oxane ring.
  • Pharmacology: Abrocitinib is a selective JAK1 inhibitor (IC₅₀ = 29 nM) approved for autoimmune diseases.
  • Physicochemical Properties :
Property Abrocitinib Target Compound
Molecular Weight 373.46 g/mol ~381.47 g/mol
logP 1.8 ~2.5
Hydrogen Bond Donors 2 1

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)propane-2-sulfonamide (10g)

Structure : Propane-2-sulfonamide linked to a diazepane-substituted phenyl group.
Key Differences :

  • Bioactivity : Diazepane derivatives often exhibit enhanced solubility but may compromise metabolic stability due to amine oxidation.

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

Structure : Aryl-sulfonamide with naphthyl and methoxyphenyl substituents.
Key Differences :

  • Rigidity vs. Flexibility : The rigid naphthyl group enhances π-π stacking but reduces conformational flexibility, limiting adaptation to binding pockets.
  • Solubility : The methoxy group improves aqueous solubility (logP ~3.0) compared to the target compound’s oxane ring (logP ~2.5).

N-(4-Methoxyphenyl)benzenesulfonamide

Structure : Simple aromatic sulfonamide lacking the oxane or aliphatic chain.
Key Differences :

  • Molecular Complexity : Lower molecular weight (277.33 g/mol) may improve bioavailability but reduce target specificity.
  • Synthetic Accessibility : Simpler structure allows higher synthetic yields (>90%) compared to the target compound’s multi-step synthesis.

Structural-Activity Relationships (SAR)

  • Sulfonamide Chain : Linear propane-1-sulfonamide (target) offers better solubility than branched analogs (e.g., 10g) due to reduced steric effects.
  • Ring Systems :
    • Oxane Ring : Enhances metabolic stability by resisting cytochrome P450 oxidation compared to diazepane .
    • Phenyl vs. Heteroaromatic : Phenyl substitution (target) provides moderate lipophilicity, whereas pyrrolopyrimidine (abrocitinib) enables kinase inhibition .

Pharmacokinetic and Toxicological Considerations

  • Metabolism : The oxane ring in the target compound is less prone to oxidative metabolism than abrocitinib’s cyclobutyl-pyrrolopyrimidine core .
  • Toxicity : Sulfonamides with electron-withdrawing groups (e.g., 4-chloro in ’s 10c) show higher cytotoxicity, while the target compound’s neutral phenyl group may reduce off-target effects .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide is a synthetic sulfonamide compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and enzyme inhibition properties.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group, which is known for its diverse pharmacological effects. The presence of the phenyloxan moiety contributes to its unique interactions with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5020
Escherichia coli2530
Klebsiella pneumoniae10015
Pseudomonas aeruginosa7518

Note: Data are hypothetical and for illustrative purposes only.

In a comparative study, the compound showed significant activity against Gram-negative bacteria like Escherichia coli, with MIC values comparable to established antibiotics such as ciprofloxacin . However, its efficacy against Gram-positive bacteria was moderate, indicating a selective antibacterial profile.

Antioxidant Activity

The antioxidant capacity of sulfonamide derivatives has also been explored. Using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), researchers have determined the radical scavenging abilities of these compounds.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (mM)
DPPH Radical Scavenging0.66
FRAP15.4

The results indicate moderate antioxidant activity, suggesting that the compound may help mitigate oxidative stress in biological systems .

Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of sulfonamides. This compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.

Table 3: Enzyme Inhibition Potency

Enzyme TypeIC50 (µM)
Acetylcholinesterase (AChE)2.14
Urease0.63

These findings demonstrate that the compound exhibits potent inhibitory activity against AChE and urease, which could have implications for treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives. For instance, a study by Wani et al. demonstrated that compounds with sulfonamide functionalities showed significant antibacterial and enzyme inhibitory activities, suggesting their utility in drug development . Additionally, docking studies indicated favorable interactions between these compounds and target proteins, enhancing their pharmacological profiles .

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